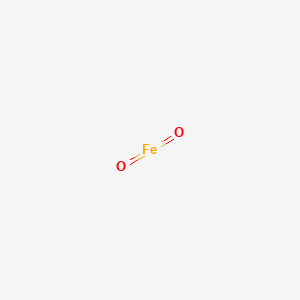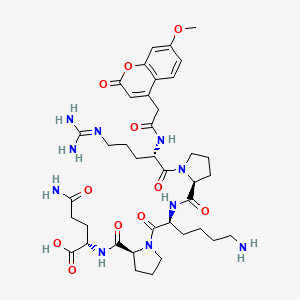
Mca-Arg-Pro-Lys-Pro-Gln-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mca-Arg-Pro-Lys-Pro-Gln-OH is a synthetic peptide compound with the molecular formula C₃₉H₅₆N₁₀O₁₁ and a molecular weight of 840.92 g/mol . This compound is often used in biochemical research and has applications in various scientific fields due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mca-Arg-Pro-Lys-Pro-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Mca-Arg-Pro-Lys-Pro-Gln-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, such as converting thiol groups to disulfides.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Specific amino acids within the peptide can be substituted to alter its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups.
Wissenschaftliche Forschungsanwendungen
Mca-Arg-Pro-Lys-Pro-Gln-OH has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and specificity.
Biology: Employed in cell-based assays to investigate cellular processes and signaling pathways.
Medicine: Utilized in drug development and screening for potential therapeutic agents.
Industry: Applied in the development of diagnostic kits and biochemical reagents.
Wirkmechanismus
The mechanism of action of Mca-Arg-Pro-Lys-Pro-Gln-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can act as a substrate, inhibitor, or activator, depending on the context. The pathways involved often include enzymatic cleavage or binding to target proteins, leading to downstream effects on cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂: Another synthetic peptide with similar applications in enzymatic assays.
Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH: Used as a substrate for thimet oligopeptidase.
Uniqueness
Mca-Arg-Pro-Lys-Pro-Gln-OH is unique due to its specific amino acid sequence, which confers distinct properties and applications. Its ability to act as a substrate for various enzymes makes it valuable in biochemical research.
Eigenschaften
Molekularformel |
C39H56N10O11 |
|---|---|
Molekulargewicht |
840.9 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H56N10O11/c1-59-23-11-12-24-22(20-33(52)60-30(24)21-23)19-32(51)45-25(8-4-16-44-39(42)43)36(55)48-17-5-9-28(48)34(53)46-26(7-2-3-15-40)37(56)49-18-6-10-29(49)35(54)47-27(38(57)58)13-14-31(41)50/h11-12,20-21,25-29H,2-10,13-19,40H2,1H3,(H2,41,50)(H,45,51)(H,46,53)(H,47,54)(H,57,58)(H4,42,43,44)/t25-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
LOLFBQDTXVBRIW-ZIUUJSQJSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


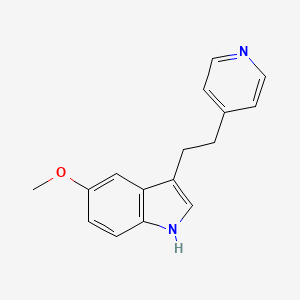
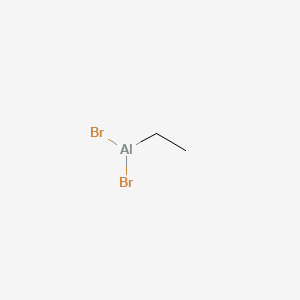
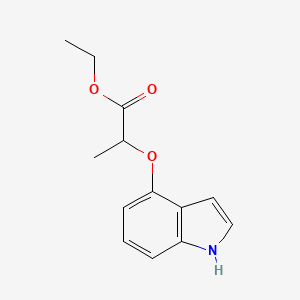
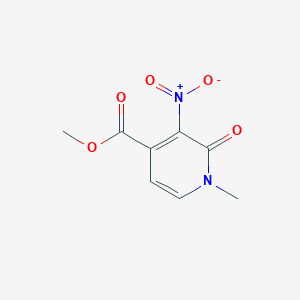




![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)

![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)
